Physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride
Physicochemical properties of cis-Octahydro-1H-isoindole hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride
Introduction
cis-Octahydro-1H-isoindole hydrochloride is a saturated bicyclic amine that holds significant importance as a key starting material in the synthesis of Mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes.[1][2] As with any pharmaceutical intermediate, a comprehensive understanding of its physicochemical properties is paramount for process optimization, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of these properties, offering both established data and field-proven methodologies for their characterization. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.
Chemical Identity and Molecular Structure
A precise definition of a compound's identity is the foundation of all subsequent physicochemical analysis. Any ambiguity in structure or nomenclature can lead to erroneous data interpretation.
1.1 Nomenclature and Identifiers
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Systematic Name: (3aR,7aS)-rel-Octahydro-1H-isoindole hydrochloride
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Common Names: cis-Octahydro-1H-isoindole hydrochloride, cis-Octahydroisoindole HCl, Cis-hexahydroisoindoline hydrochloride[1][2]
1.2 Structural Elucidation The structure consists of a cyclohexane ring fused to a pyrrolidine ring.[3] The "cis" designation indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule. This stereochemistry is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its crystal packing, solubility, and interaction with biological targets. The hydrochloride salt is formed by the protonation of the secondary amine, a feature that dominates its aqueous solubility and acidic characteristics.
Core Physicochemical Properties: A Summary
For rapid assessment, the core physicochemical properties are summarized below. Each of these parameters is discussed in greater detail in the subsequent sections.
| Property | Value / Description | Significance in Drug Development |
| Appearance | White to off-white crystalline solid or powder.[1][2][4] | Purity indicator; influences formulation and handling. |
| Melting Point | 121-123 °C[1][2] | Indicator of purity and lattice energy; critical for drying and milling processes. |
| pKa (Predicted) | 11.53 ± 0.20 (for the free base)[3] | Governs solubility, dissolution rate, and absorption across biological membranes. |
| Lipophilicity (Predicted) | XLogP3-AA: 1.7 (for the free base)[5] | Influences solubility, permeability, and potential for off-target effects. |
| Aqueous Solubility | Data not explicitly available, but expected to be high due to the hydrochloride salt form. | Determines dissolution rate and bioavailability; critical for designing crystallization processes. |
| Storage & Stability | Store in a dry, cool, well-ventilated place in a tightly sealed container.[6] | Informs shelf-life, shipping conditions, and potential degradation pathways. |
In-Depth Analysis of Physicochemical Characteristics
This section delves into the causality behind the core properties and explains why their characterization is essential.
Acidity, Basicity, and pKa
The nitrogen atom in the isoindole ring is a secondary amine, making the molecule basic. The pKa is the pH at which the protonated (ionized) and non-protonated (free base) forms are present in equal concentrations.
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Expertise & Experience: The predicted pKa of the conjugate acid (the protonated amine) is approximately 11.53.[3] This high pKa value is typical for secondary aliphatic amines and indicates that cis-Octahydro-1H-isoindole is a relatively strong base. As a hydrochloride salt, it will remain predominantly in its ionized, water-soluble form across the entire physiological pH range (1-8). This is a critical piece of information, as it implies that pH-dependent solubility shifts will only occur under highly alkaline conditions, which are not relevant for oral drug absorption.
The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.
Caption: Overall Physicochemical Characterization Workflow.
Protocol: Purity Determination by HPLC
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Causality: A High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity analysis. As the target molecule lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector is required. [7]A reverse-phase C18 column is suitable for retaining the molecule under acidic mobile phase conditions, which also ensures the analyte remains in its protonated form for consistent peak shape.
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Methodology:
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System: HPLC with CAD or RI detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid). [7] 4. Flow Rate: 1.0 mL/min.
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Column Temperature: 35 °C. [7] 6. Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh ~20 mg of cis-Octahydro-1H-isoindole hydrochloride and dissolve in 10 mL of the mobile phase to create a 2 mg/mL stock solution.
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Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
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Protocol: Solid-State Analysis by DSC/TGA
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Causality: This dual analysis provides a comprehensive thermal profile. DSC measures heat flow to identify melting and other thermal events, while TGA measures mass change to identify decomposition or solvent loss.
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Methodology:
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Instrument: Simultaneous DSC/TGA instrument.
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Sample Pan: Aluminum pan (non-hermetic).
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Sample Mass: Accurately weigh 3-5 mg of the sample into the pan.
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Purge Gas: Nitrogen at 50 mL/min.
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Temperature Program (DSC & TGA):
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Equilibrate at 30 °C.
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Ramp at 10 °C/min to 300 °C.
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Analysis:
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TGA: Observe for any significant weight loss before the melting point, which could indicate residual solvent or water. Note the onset of decomposition temperature.
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DSC: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.
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Conclusion
cis-Octahydro-1H-isoindole hydrochloride is a basic, water-soluble solid with moderate lipophilicity in its free base form. Its key physicochemical properties—a high pKa and a well-defined melting point—make it suitable for its role as a pharmaceutical intermediate. The provided analytical protocols offer a robust framework for its quality control and characterization, ensuring consistency and reliability in the drug development pipeline. This guide serves as a foundational document for scientists and researchers, enabling informed decisions in process chemistry, formulation, and analytical development.
References
- Home Sunshine Pharma. Cis-Octahydro-1H-isoindole Hydrochloride CAS 161829-92-1.
- ChemBK. CIS-OCTAHYDRO-1H-ISOINDOLE, HYDROCHLORIDE.
- ChemBK. cis-Octahydroisoindole hydrochloride.
- Benchchem. Technical Guide: Spectroscopic Analysis of cis-Octahydro-1H-isoindole Hydrochloride.
- LookChem. cis-Octahydro-isoindole 21850-12-4 wiki.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - cis-Octahydro-1H-isoindole hydrochloride.
- PubChem. Octahydroisoindole | C8H15N | CID 409979.
- Sigma-Aldrich. cis-Octahydro-1H-isoindole | 1470-99-1.
- ChemicalBook. cis-Octahydro-isoindole | 21850-12-4.
- Newblue. Newblue 161829-92-1 cis-Octahydro-1H-isoindole hydrochloride.
- Alfa Chemistry. CAS 21850-12-4 cis-Octahydro-isoindole.
- ChemicalBook. Isoindoline | 496-12-8.
- Pharmacy Research. CAS 161829-92-1 Cis-Octahydro-1H-isoindole Hydrochloride.
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
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